3,5-dichloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3,5-dichloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes multiple thiadiazole rings and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of Thiadiazole Rings: The synthesis begins with the formation of the thiadiazole rings. This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The thiadiazole intermediates are then coupled with a benzamide derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Chlorination: The final step involves the chlorination of the benzamide ring to introduce the chlorine atoms at the 3 and 5 positions. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, DCC
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions
Alcohols: From reduction reactions
Substituted Derivatives: From substitution reactions
Scientific Research Applications
3,5-dichloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of thiadiazole rings.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole rings may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. Additionally, the compound’s ability to undergo various chemical reactions may contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1,3,4-thiadiazol-2-yl derivatives: Compounds with similar thiadiazole rings but different substituents.
Benzamide derivatives: Compounds with a benzamide moiety but different functional groups.
Uniqueness
3,5-dichloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to its combination of multiple thiadiazole rings and a chlorinated benzamide moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3,5-dichloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N6O2S3/c1-6-19-20-12(26-6)17-10(23)5-25-14-22-21-13(27-14)18-11(24)7-2-8(15)4-9(16)3-7/h2-4H,5H2,1H3,(H,17,20,23)(H,18,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJHKYUWFTVYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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